molecular formula C19H14FN3O B8255974 1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile

1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile

Cat. No.: B8255974
M. Wt: 319.3 g/mol
InChI Key: BADUZSVAYKISGX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile is a useful research compound. Its molecular formula is C19H14FN3O and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)-6-hydroxy-8,9-dihydro-7H-cyclohepta[f]indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-14-4-6-15(7-5-14)23-18-9-12-2-1-3-19(24)17(10-21)16(12)8-13(18)11-22-23/h4-9,11,24H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADUZSVAYKISGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=NN(C3=C2)C4=CC=C(C=C4)F)C(=C(C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-fluorophenyl)-6,6-dimethoxy-1,5,6,7,8,9-hexahydrocyclohepta[f]indazole-5-carbonitrile (28, R1=4-Fluorophenyl) (54.8 g, 141 mmol) in THF (1000 mL) and 3N aq. HCl (170 mL) was heated at reflux for about 5 h. The reaction was cooled to rt and concentrated to about 200 mL volume. The product was extracted with ether (500 mL) and EtOAc (100 mL). The organic layer was washed with water (150 mL) and sat. aq. NaCl (150 mL). The organic layer was dried over Na2SO4, filtered and concentrated to about 100 mL volume and diluted with heptane (about 100 mL). The product was filtered off and rinsed with 1:1/EtOAc:heptane (2×100 mL) and dried under vacuum at about 50° C. for about 18 h to yield 1-(4-fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile (29, R1=4-Fluorophenyl) (23.1 g, 51%) as a solid: LC/MS, method 3, Rt=2.19 min, MS m/z 318 (M−H)—. 1H NMR (400 MHz, DMSO) δ 11.35 (s, 1H), 8.34 (s, 1H), 7.85-7.77 (m, 2H), 7.76 (s, 1H), 7.71 (s, 1H), 7.47-7.38 (m, 2H), 2.82-2.74 (m, 2H), 2.31-2.22 (m, 2H), 2.19-2.07 (m, 2H).
Name
1-(4-fluorophenyl)-6,6-dimethoxy-1,5,6,7,8,9-hexahydrocyclohepta[f]indazole-5-carbonitrile
Quantity
54.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

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